Propionyl CoA Exhibits 6-Fold Higher Binding Affinity than Acetyl-CoA at the Herbicide-Sensitive Site of Plant Acetyl-CoA Carboxylase
In kinetic studies using purified acetyl-CoA carboxylase (ACC220) from mature pea seeds (Pisum sativum), propionyl-CoA demonstrated a Km of 38 µM at the herbicide-sensitive binding site, which is approximately 6-fold lower (indicating higher apparent affinity) than the Km of 226 µM for the native substrate acetyl-CoA at the same site . Furthermore, the inhibition constant (Ki) for the herbicide quizalofop was 9.3 µM with propionyl-CoA as substrate, compared to 25 µM with acetyl-CoA, indicating a 2.7-fold higher sensitivity to herbicide inhibition when propionyl-CoA occupies this site .
| Evidence Dimension | Substrate binding affinity (Km) and herbicide inhibition constant (Ki) |
|---|---|
| Target Compound Data | Propionyl-CoA: Km = 38 µM; Ki (quizalofop) = 9.3 µM |
| Comparator Or Baseline | Acetyl-CoA: Km = 226 µM; Ki (quizalofop) = 25 µM |
| Quantified Difference | Propionyl-CoA Km is ~6-fold lower; Propionyl-CoA Ki is ~2.7-fold lower |
| Conditions | Purified ACC220 enzyme from mature pea seeds; steady-state kinetics assay |
Why This Matters
This data is essential for researchers developing ACC-targeting herbicides, engineering herbicide-resistant crops, or studying ACC allosteric regulation, as it demonstrates propionyl-CoA's distinct binding profile and differential sensitivity to a commercial herbicide.
